molecular formula C21H20N2O2S B11556838 O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate

Cat. No.: B11556838
M. Wt: 364.5 g/mol
InChI Key: MLQOGOFBKIJKMZ-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-1-YL)-3-[(PROPYLCARBAMOTHIOYL)OXY]BENZAMIDE is a complex organic compound that features a naphthalene ring, a benzamide group, and a propylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-1-YL)-3-[(PROPYLCARBAMOTHIOYL)OXY]BENZAMIDE typically involves the reaction of naphthalene-1-amine with 3-(propylcarbamothioyl)oxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-1-YL)-3-[(PROPYLCARBAMOTHIOYL)OXY]BENZAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(NAPHTHALEN-1-YL)-3-[(PROPYLCARBAMOTHIOYL)OXY]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-1-YL)-3-[(PROPYLCARBAMOTHIOYL)OXY]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The naphthalene ring and benzamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(NAPHTHALEN-1-YL)-3-[(PROPYLCARBAMOTHIOYL)OXY]BENZAMIDE is unique due to the presence of the propylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] N-propylcarbamothioate

InChI

InChI=1S/C21H20N2O2S/c1-2-13-22-21(26)25-17-10-5-9-16(14-17)20(24)23-19-12-6-8-15-7-3-4-11-18(15)19/h3-12,14H,2,13H2,1H3,(H,22,26)(H,23,24)

InChI Key

MLQOGOFBKIJKMZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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